Product packaging for Disilylsilane(Cat. No.:CAS No. 7783-26-8)

Disilylsilane

Cat. No.: B1582254
CAS No.: 7783-26-8
M. Wt: 92.32 g/mol
InChI Key: VEDJZFSRVVQBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disilylsilane is a useful research compound. Its molecular formula is H8Si3 and its molecular weight is 92.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8Si3 B1582254 Disilylsilane CAS No. 7783-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7783-26-8

Molecular Formula

H8Si3

Molecular Weight

92.32 g/mol

IUPAC Name

disilylsilane

InChI

InChI=1S/H8Si3/c1-3-2/h3H2,1-2H3

InChI Key

VEDJZFSRVVQBIL-UHFFFAOYSA-N

SMILES

[SiH3][SiH2][SiH3]

Canonical SMILES

[SiH3][SiH2][SiH3]

Other CAS No.

7783-26-8

Pictograms

Flammable; Irritant

Origin of Product

United States

Significance of Oligosilanes and Polysilanes in Contemporary Chemical Research

Oligosilanes and their higher molecular weight counterparts, polysilanes, are organosilicon compounds characterized by one or more silicon-silicon bonds. mdpi.com These compounds have garnered substantial interest in contemporary chemical research due to their unique electronic and photophysical properties, which arise from σ-conjugation along the silicon backbone. mdpi.comoup.com This electron delocalization distinguishes them from typical organic polymers and gives rise to potential applications in various high-tech areas. oup.com

The properties of oligosilanes and polysilanes make them valuable in several fields:

Precursors for Advanced Materials: Oligosilanes are key intermediates in the production of industrially valuable materials such as silicon carbide. chemrxiv.orgresearchgate.net Polysilanes are also utilized as precursors for thermally stable ceramics. scirp.org

Electronics and Photonics: The unique electronic and luminescent properties of oligosilanes, stemming from the σ-conjugation of their Si-Si bonds, have driven the development of functional materials incorporating silicon chains. chemrxiv.org Polysilanes are considered one-dimensional analogs to elemental silicon, the foundation of modern electronics, and their photophysical behavior is nearly unmatched. oup.com

Synthetic Chemistry: Disilanes, a simple form of oligosilane, are versatile reagents for creating carbon-silicon bonds through transition-metal-catalyzed Si-Si bond activation. chemrxiv.org They are also more stable and easier to handle alternatives to hydrosilanes in silylation reactions. chemrxiv.org

Despite their promise, the commercial application of polysilanes has been somewhat limited by the chemical and photochemical sensitivity of the silicon-silicon bond. mdpi.com To address this, researchers have been exploring alternative architectures such as branched and hyperbranched polysilanes, network polysilanes, ladder polysilanes, and dendritic polysilanes. mdpi.com

Disilylsilane As a Foundational Oligosilane in Synthetic Pathways

Disilylsilane (also known as trisilane) is a fundamental oligosilane that plays a critical role in various synthetic pathways. nih.govsquarespace.com Its chemical structure, consisting of a chain of three silicon atoms with hydrogen atoms attached (SiH3-SiH2-SiH3), allows it to be a precursor for a range of more complex silicon-containing molecules. nih.gov

Recent advancements have focused on developing efficient methods for synthesizing oligosilanes, including those derived from this compound. One notable approach is the electroreductive coupling of polychlorosilanes, which provides a general method for creating both linear and cyclic oligosilanes. chemrxiv.orgresearchgate.net This technique allows for the efficient and selective generation of silyl (B83357) anion intermediates, which are otherwise difficult to produce. researchgate.net Such methods are valuable for producing H-terminated oligosilanes with fewer steps than traditional synthesis routes. chemrxiv.org

The synthesis of well-defined polysilane dendrimers, which are highly branched and silicon-rich, often involves the selective formation of silicon-silicon bonds through methods like Wurtz-type coupling and salt metathesis. mdpi.com These methods utilize the reactivity of silicon halides or triflates, which can be reductively coupled to form Si-Si bonds. mdpi.com

Furthermore, this compound is implicated in the synthesis of various functionalized silanes. For example, research has shown that the reaction of ortho-substituted nitrobenzenes with vinyl magnesium bromide can produce 7-substituted indoles, demonstrating the versatility of silicon-based reagents in organic synthesis. bhu.ac.in

Below is a table summarizing some key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula H8Si3
Molecular Weight 92.32 g/mol
CAS Number 7783-26-8
SMILES [SiH3][SiH2][SiH3]

Table 1: Chemical Properties of this compound. nih.gov

Historical Development of Academic Research on Disilylsilane Chemistry

The academic exploration of disilylsilane and related oligosilanes has a rich history. While polysilane high polymers were known for some time, fundamental studies on linear and cyclic oligosilanes gained traction in several laboratories between 1949 and 1975. oup.com A key discovery during this period was that linear permethylpolysilanes exhibited strong ultraviolet absorption bands. oup.com These bands intensified and shifted to longer wavelengths as the number of silicon atoms in the chain increased, providing the first evidence of electron delocalization in the silicon-silicon bonds of polysilanes. oup.com

The synthesis of polysilanes has historically been dominated by the Kipping method, which involves the condensation of dichlorosilanes with alkali metals. scirp.org However, this method often results in low yields of the desired high polymer, with a significant portion of the products being cyclic oligomers. oup.com

In recent decades, research has focused on developing more efficient and practical synthetic methods. An important advancement has been the use of magnesium metal in the presence of a Lewis acid to reduce dichlorosilanes, allowing for the synthesis of polysilanes at room temperature. scirp.org This method has been successfully applied to create various types of polysilanes, including linear, cyclic, and copolymer structures. scirp.org

The table below presents some of the common synonyms for this compound found in the literature:

Synonym
Trisilane
UNII-1T3A75Z4ZL
DB-321842
Q610592

Table 2: Synonyms for this compound. nih.govsquarespace.com

Current Research Trajectories and Future Outlook for Disilylsilane Studies

Diverse Approaches to this compound Synthesis

The synthesis of this compound (trisilane) can be achieved through several distinct chemical strategies, ranging from historical direct methods to modern catalytic and pyrolytic processes. These methods vary in their precursors, reaction conditions, and the purity and yield of the resulting trisilane.

Direct Synthesis Pathways for this compound

Direct synthesis pathways refer to methods where trisilane is produced from basic silicon-containing starting materials, often in reactions that also generate a spectrum of other silanes.

One of the earliest successful preparations was established by Alfred Stock. This method involves the reaction of magnesium silicide (Mg₂Si) with an acid, such as hydrochloric acid (HCl). wikipedia.orgdrugfuture.com This acidolysis produces a raw mixture of various silicon hydrides (silanes), from which trisilane must be separated and purified. wikipedia.orgdrugfuture.com

A more contemporary direct synthesis route is the pyrolysis of disilane (B73854) (Si₂H₆). In this process, a gas mixture of disilane and an inert gas is introduced into a reactor maintained at an elevated temperature, typically around 460°C. google.com The thermal decomposition of disilane yields a product mixture containing trisilane, alongside monosilane (SiH₄) and other higher-order silanes. google.com The idealized stoichiometry for this conversion is:

2 Si₂H₆ → Si₃H₈ + SiH₄

This method can achieve a trisilane product yield between 20% and 40% of the theoretical maximum. google.com Another direct method involves subjecting monosilane gas to an electric discharge. By mixing monosilane with an inert gas like helium or argon and passing it through a high-frequency electric discharge zone with a cooled wall, trisilane can be produced from the lower silane (B1218182) precursor. google.com

Silane Coupling Reactions in this compound Formation

The formation of the silicon-silicon bonds that define the trisilane backbone is often accomplished through coupling reactions, where smaller silane units are joined together.

A primary strategy is the dehydrogenative coupling of monosilanes or disilanes. This approach involves the reaction of silanes containing Si-H bonds in the presence of a transition metal catalyst, leading to the formation of Si-Si bonds and the elimination of hydrogen gas (H₂). wikipedia.org For instance, the reaction of a secondary silane like methylphenylsilane (B1236316) (PhMeSiH₂) with a suitable catalyst can produce a mixture of oligosilanes, including the corresponding disilane and trisilane (1,2,3-trimethyl-1,2,3-triphenyltrisilane). datapdf.comoup.com

Another fundamental coupling method is the reaction of a metalated silane with a halosilane . This is analogous to the Wurtz-type coupling used in carbon chemistry. mit.edu An organosilyl-alkali metal reagent, such as a silyllithium compound, acts as a nucleophile that attacks a silicon atom in a chlorosilane, displacing the chloride and forming a new Si-Si bond. mit.eduorgsyn.org This method is particularly useful for creating unsymmetrically substituted di- and trisilanes by carefully choosing the reacting partners. mit.edu

Catalytic Routes in this compound Synthesis

Catalysis is central to many modern and efficient syntheses of trisilane and its derivatives, particularly for dehydrogenative coupling reactions.

Metallocene-based catalysts derived from Group 4 metals are prominent. Complexes of titanium, zirconium, and hafnium, such as Cp₂TiPh₂ (diphenyltitanocene) and Cp₂ZrCl₂/n-BuLi, are effective in promoting the dehydrogenative coupling of primary and secondary silanes to form linear oligosilanes, including trisilanes. wikipedia.orgdatapdf.comoup.com For example, diphenyltitanocene catalyzes the reaction of methylphenylsilane to yield 1,2,3-trimethyl-1,2,3-triphenyltrisilane. oup.com

Other transition metal complexes also show catalytic activity. Wilkinson's catalyst , [Rh(PPh₃)₃Cl], can facilitate the dehydrocoupling of silanes, although the reaction can be slow and is dependent on the efficient removal of the hydrogen byproduct. wikipedia.orgresearchgate.net Nickel and palladium complexes have also been investigated, in some cases catalyzing the degradation of specific functionalized trisilanes into disilanes and silylene species. researchgate.net

The table below summarizes key catalytic systems used in reactions involving trisilane synthesis.

Catalyst SystemPrecursor(s)Reaction TypeProduct(s)Reference(s)
Cp₂TiPh₂MethylphenylsilaneDehydrogenative Coupling1,2-Dimethyl-1,2-diphenyldisilane, 1,2,3-Trimethyl-1,2,3-triphenyltrisilane oup.com
Cp₂ZrCl₂ / n-BuLiPhenylmethylsilaneDehydrogenative CouplingOligosilanes (Disilane to Pentasilane) datapdf.com
[Rh(PPh₃)₃Cl]Tertiary SilanesDehydrogenative CouplingDisilane researchgate.net
Nickel NanocrystalsTrisilaneCatalytic DecompositionSilicon Nanowires nthu.edu.tw

Mechanistic Investigations of this compound Synthetic Reactions

Understanding the mechanisms behind these synthetic routes is crucial for optimizing reaction conditions and improving yields.

In the pyrolysis of disilane , the formation of trisilane is thought to occur through intermediates like silylene (SiH₂), a highly reactive species. google.com A proposed step involves the insertion of silylene into one of the Si-H bonds of a disilane molecule. The decomposition of silanes is a complex process, with mechanistic models covering the generation of various gaseous intermediates, including disilane and trisilane, which can eventually lead to the formation of larger silicon hydride clusters. nih.gov

The mechanism of catalytic dehydrogenative coupling is generally believed to proceed through a series of steps involving the metal catalyst. illinois.edu Key steps include the oxidative addition of a Si-H bond from a silane molecule to the metal center, forming a metal-silyl-hydride intermediate. wikipedia.orgresearchgate.net Subsequent reaction with another silane molecule via σ-bond metathesis, followed by reductive elimination, releases the coupled silane product (e.g., disilane or trisilane) and regenerates the active catalyst. illinois.edu

Silylene insertion represents another fundamental reaction mechanism for building silicon chains. mit.edu Silylenes can be generated thermally from precursors like cyclotrisilanes. These reactive intermediates can then insert into the Si-H or Si-X (where X is a halogen) bonds of other silanes. For instance, the insertion of a silylene into a disilane can directly yield a trisilane. mit.edu

Precursor Design and Selection for this compound Derivatives

The synthesis of functionalized disilylsilanes—trisilanes bearing specific organic or inorganic substituents—relies on the strategic design and selection of appropriate precursor molecules.

Molecular Design Principles for Functionalized Disilylsilanes

The core principle in designing functionalized trisilanes is to utilize precursors that possess reactive sites amenable to chemical modification. These reactive sites allow for the controlled introduction of desired functional groups onto the trisilane skeleton.

A common strategy involves starting with a perhalogenated trisilane, such as octachlorotrisilane (Si₃Cl₈) . The Si-Cl bonds in this molecule are highly reactive and can be substituted by reacting with nucleophilic reagents like Grignard reagents (R-MgBr) or organolithium compounds. ontosight.ai This allows for the attachment of a wide variety of organic groups. The resulting functionalized chlorosilane can then be reduced, for example using lithium aluminum hydride (LiAlH₄), to convert the remaining Si-Cl bonds to Si-H bonds. acs.org

Another design principle is the use of selective coupling reactions . The synthesis of unsymmetrical trisilanes can be achieved by reacting a specific metalated silane with a different chlorosilane. mit.edu For instance, a pre-formed disilanyllithium reagent can be reacted with a monochlorosilane to build a specific trisilane structure. This modular approach provides precise control over the final molecular architecture. researchgate.net

Furthermore, existing oligosilanes with terminal Si-H bonds can serve as precursors for further functionalization. These Si-H bonds can be converted into more reactive Si-Cl bonds, which then act as handles for subsequent reactions to extend the silicon chain or add new functional groups. researchgate.net This iterative process allows for the systematic construction of complex, functionalized polysilanes from a trisilane base.

The table below outlines precursor types and their corresponding functionalization strategies.

Precursor TypeReactive Site(s)Functionalization StrategyExample Product ClassReference(s)
Perchlorinated Trisilane (e.g., Si₃Cl₈)Si-ClNucleophilic substitution (e.g., with Grignard reagents) followed by reduction.Alkyl- or Aryl-substituted Trisilanes ontosight.aiacs.org
Metalated Silanes (e.g., R₃Si-Li)Silyl (B83357) AnionReaction with a di- or monochlorosilane.Unsymmetrical Oligosilanes mit.eduresearchgate.net
Hydride-terminated Trisilane (R₇Si₃-H)Si-HHalogenation to Si-Cl, followed by substitution or further coupling.Chain-extended or functionalized Oligosilanes researchgate.net

Role of this compound in Silicon-Based Material Precursor Development

This compound (Si₂H₆) plays a significant role as a precursor in the development of various silicon-based materials, primarily through chemical vapor deposition (CVD) and related techniques. abachy.comsiadmi.com Its higher-order silane structure, compared to monosilane (SiH₄), offers distinct advantages in certain deposition processes, such as increased growth rates at lower temperatures. princeton.edu This section explores the utility of this compound in the synthesis of key silicon-containing materials.

The primary application of this compound as a precursor is in the deposition of thin films, including amorphous silicon, silicon nitride, and silicon carbide. These materials are fundamental components in the microelectronics industry for manufacturing semiconductors, insulators, and protective coatings. mdpi.comsigmaaldrich.com

Amorphous Silicon (a-Si:H) Deposition

This compound is a viable precursor for the chemical vapor deposition of hydrogenated amorphous silicon (a-Si:H) films. osti.goviastate.edu These films are crucial for applications like solar cells and thin-film transistors. The deposition process typically involves the thermal decomposition of this compound in a flow reactor. osti.gov A proposed chemical reaction network suggests that silylene (SiH₂) insertion in the gas phase and the formation of silicon polymers are key steps in film growth. osti.gov

The growth rate of a-Si:H films from this compound is influenced by several factors, including reactor temperature, pressure, and gas holding time. osti.gov Research indicates that at longer gas holding times, silicon polymers become the dominant film precursors, while at shorter holding times, silylene plays a more significant role. osti.gov

Table 1: Experimental Conditions for a-Si:H Deposition from this compound

Parameter Range
Reactor Temperature 360 to 485 °C
Pressure 2 to 48 torr
Gas Holding Time 1 to 70 s

This table presents a summary of the experimental conditions used in the chemical vapor deposition of amorphous silicon films from this compound. osti.gov

Silicon Nitride (SiNₓ) Deposition

This compound is also utilized as a silicon source in the plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride (SiNₓ) films. lsu.edu These films are widely used as dielectric layers and passivation coatings in integrated circuits. In this process, this compound is typically reacted with ammonia (B1221849) (NH₃) and helium. lsu.edu

The deposition of silicon nitride from this compound can be categorized into two regimes: an excess-disilylsilane regime and an excess-ammonia regime. lsu.edu By operating at the boundary of these regimes, highly repeatable film qualities can be achieved, with deposition rates primarily dependent on RF power and gas flow ratios. lsu.edu The introduction of nitrous oxide (N₂O) into the gas system allows for the deposition of silicon oxynitride films. lsu.edu

Table 2: Electrical Properties of PECVD Silicon Nitride Films from this compound

Property Value
Deposition Temperature 250 °C
Post-metallization Anneal 420 °C in N₂
Fixed Effective Interface Charge Density ~3 x 10¹¹ cm⁻²

This table summarizes key electrical properties of silicon nitride films deposited using this compound as the silicon source. lsu.edu

Silicon Carbide (SiC) Synthesis

While direct synthesis of silicon carbide from this compound is less common, the principles of using silicon precursors are relevant. The synthesis of silicon carbide powders and composites often involves the reaction of a silicon source with a carbon source at high temperatures. ceramic-science.comchula.ac.th For instance, self-propagating high-temperature synthesis (SHS) can be used to produce SiC from silicon and carbon sources. ceramic-science.comnd.edu The characteristics of the final SiC material, such as particle size and morphology, are heavily influenced by the properties of the carbon source. ceramic-science.com

Although other silicon precursors like silica (B1680970) and elemental silicon are more frequently mentioned in the context of bulk SiC synthesis, the fundamental chemical principles are applicable. researchgate.net The choice of precursor can impact the reaction mechanism, which can involve solid-liquid reactions, dissolution-diffusion, and vapor-solid interactions. ceramic-science.com

Reaction Mechanisms Involving this compound

The reaction mechanisms of this compound are diverse, encompassing silylation, dehydrocoupling, oxidative addition, and polymerization pathways. These reactions are often facilitated by catalysts or initiated by thermal or photochemical means.

Silylation Chemistry Initiated by this compound

Silylation is the introduction of a silyl group (R3Si) to a molecule. wikipedia.org While this compound itself is not a common silylating agent in the way that chlorosilanes are, its derivatives and the underlying principles of Si-H bond reactivity are central to silylation chemistry. Silylation reactions are fundamental in organic synthesis for the protection of functional groups such as alcohols, amines, and carboxylic acids. wikipedia.org

The general mechanism for silylation often involves the reaction of a protic compound with a silylating agent, frequently in the presence of a base. researchgate.net For instance, an alcohol can be protected by reacting it with a silyl halide. The base deprotonates the alcohol, and the resulting alkoxide attacks the silicon atom of the silyl halide in an SN2-type mechanism. wikipedia.org

A common silylating agent that exemplifies this reactivity is bis(trimethylsilyl)acetamide (BSA). It reacts with alcohols to form trimethylsilyl (B98337) ethers, with acetamide (B32628) as a byproduct. wikipedia.org

Reactant Silylating Agent Base Product Byproduct
Alcohol (ROH)TrimethylchlorosilaneTriethylamineTrimethylsilyl ether (RO-SiMe3)Triethylammonium chloride
Alcohol (ROH)Bis(trimethylsilyl)acetamide-Trimethylsilyl ether (RO-SiMe3)Acetamide

Dehydrocoupling Reactions of this compound

Dehydrocoupling, or dehydrogenative coupling, involves the reaction between two E-H bonds (where E can be Si, N, B, etc.) to form an E-E bond with the elimination of hydrogen gas (H2). pbworks.com For silanes, this reaction is a key method for forming Si-Si or Si-heteroatom bonds and is a primary route to oligo- and polysilanes. pbworks.com These materials are of significant interest due to their unique electronic and optical properties stemming from the delocalization of electrons in the Si-Si sigma backbone. pbworks.com

Transition metal catalysts are typically required to facilitate the dehydrocoupling of silanes. pbworks.com The advantages of this method include mild reaction conditions and the production of H2 as the only byproduct, which simplifies purification. pbworks.com

Dehydrocoupling can be categorized as:

Homodehydrocoupling: Formation of Si-Si bonds from silanes. pbworks.com

Heterodehydrocoupling: Formation of Si-heteroatom bonds, such as Si-N, Si-C, or Si-O. pbworks.comrsc.org

Alkaline earth metal complexes, such as [M{N(SiMe3)2}2]2 (where M = Mg, Ca, Sr), have been shown to be active precatalysts for the cross-dehydrocoupling of Si-H and N-H bonds. rsc.org The catalytic activity is influenced by the metal, with calcium-based catalysts often exhibiting superior performance. rsc.org

Substrate 1 Substrate 2 Catalyst Type Bond Formed
Silane (R3SiH)Silane (R'3SiH)Transition MetalSi-Si
Silane (R3SiH)Amine (R2NH)Alkaline Earth MetalSi-N
Silane (R3SiH)Alcohol (ROH)Transition MetalSi-O

Oxidative Addition Processes of this compound

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex is oxidized, and its coordination number increases by two. libretexts.org Silanes containing Si-H bonds, such as this compound, can undergo oxidative addition with transition metal complexes. libretexts.org This reaction is a crucial step in many catalytic cycles, including hydrosilylation and C-H activation. libretexts.orggoogle.com

The mechanism is typically concerted, involving the formation of a silyl σ-complex intermediate before the insertion of the metal into the Si-H bond. libretexts.org This concerted pathway results in the retention of configuration at the silicon atom. libretexts.org The reaction involves the donation of electrons from the Si-H σ-bond to a d-orbital on the metal and back-donation from a metal d-orbital to the Si-H σ*-antibonding orbital. libretexts.org

A vacant 2-electron site on the metal is a prerequisite for oxidative addition to occur. umb.edu This can be achieved by starting with a 16-electron complex or through the dissociation of a ligand from an 18-electron complex. umb.edu

Metal Complex Substrate Product Change in Oxidation State Change in Coordination Number
LnMA-BLnM(A)(B)+2+2
Vaska's Complex [IrCl(CO)(PPh3)2]H2[Ir(H)2Cl(CO)(PPh3)2]+2+2
Fe(CO)4H-SiR3Fe(H)(SiR3)(CO)4+2+2

Polymerization and Oligomerization Pathways of this compound

The formation of polysilanes and oligosilanes from precursors like this compound is of significant interest for producing materials with valuable optical and electronic properties. pbworks.com Dehydrocoupling, as previously discussed, is a primary method for achieving this polymerization. pbworks.com

The length distribution of the resulting polymers can evolve over time. For instance, in systems with breakable filaments, an initial steady-state distribution determined by the balance of elongation and breakage can be reached. nih.gov As the monomer is depleted, the system may then shift towards an equilibrium distribution favoring smaller fragments. nih.gov

Ligand Exchange and Complexation Chemistry of this compound

Ligand exchange, or substitution, is a reaction where one or more ligands in a coordination complex are replaced by others. libretexts.orgstudymind.co.uk This process is fundamental to the chemistry of transition metal complexes. The nature of the ligands, including their size and charge, can influence the coordination number and geometry of the resulting complex. chemistrystudent.comsavemyexams.com

For example, when aqueous solutions of hexaaquacobalt(II) ions, [Co(H2O)6]2+, are treated with concentrated hydrochloric acid, the six water ligands are replaced by four chloride ions to form the tetrachlorocobaltate(II) ion, [CoCl4]2-. chemguide.co.uk The change in coordination number from six to four is due to the larger size of the chloride ions compared to the water molecules. studymind.co.ukchemistrystudent.com

Similarly, the color of a complex ion can change upon ligand substitution. This is because the new ligands alter the splitting of the d-orbitals of the central metal ion, which in turn changes the energy (and thus wavelength) of light absorbed when an electron is excited from a lower to a higher energy d-orbital. chemistrystudent.com

While direct ligand exchange studies on this compound itself are not widely reported, the principles of ligand exchange are crucial for understanding the behavior of silicon compounds in the presence of metal catalysts, which often involve the coordination of the silane to the metal center.

Photochemical and Thermochemical Transformation Studies of this compound

The transformation of this compound can be induced by energy input in the form of light (photochemistry) or heat (thermochemistry). These transformations often involve the homolytic cleavage of the Si-Si or Si-H bonds to generate silyl radicals.

Quantum chemical studies have been employed to investigate the mechanisms of reactions involving silicon compounds. nih.gov For example, the addition of water or alcohols to a Si=Si double bond (present in disilenes, which can be formed from disilylsilanes) has been studied using computational methods. nih.gov These studies reveal that the reaction pathway is highly dependent on the nature of the substrate and the reagent. The attack of water or an alcohol on a silicon atom is typically highly exothermic with a low activation barrier. nih.gov

The initial step in many of these reactions is the formation of a weakly bonded complex, which then determines the subsequent reaction mechanism. nih.gov The electronic properties of the reactants, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play a crucial role in dictating the reaction pathway and the observed selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques Applied to this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound systems. It probes the magnetic properties of atomic nuclei, offering detailed information about the molecular framework and the chemical environment of the atoms.

Multi-nuclear NMR provides a comprehensive picture of the molecular structure of this compound by observing various NMR-active nuclei, primarily ¹H and ²⁹Si. The analysis of these spectra allows for the unambiguous determination of the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy of this compound reveals two distinct signals corresponding to the two types of hydrogen atoms: those bonded to the central silicon (SiH₂) and those bonded to the terminal silicon atoms (SiH₃). The integration of these signals confirms the 6:2 ratio of terminal to central hydrogens.

²⁹Si NMR spectroscopy is particularly powerful for characterizing the silicon backbone. csic.esacs.org this compound exhibits two resonances in its ²⁹Si NMR spectrum, corresponding to the terminal and central silicon atoms. The chemical shifts are highly sensitive to the electronic environment; for instance, the central silicon atom is typically found at a different chemical shift than the terminal silicon atoms due to the different substitution patterns. nist.gov For derivatives of this compound, the chemical shifts of the silicon atoms will change based on the electronegativity and bonding characteristics of the substituents. dtic.mil Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between SiH₃, SiH₂, SiH, and quaternary Si centers, further aiding in structural assignments. csic.es

Table 1: Representative Multi-Nuclear NMR Data for this compound (Si₃H₈) Note: Chemical shifts (δ) are reference-dependent and can vary with solvent and temperature. The values presented are illustrative.

Nucleus Environment Typical Chemical Shift (ppm) Multiplicity (Proton-Coupled)
¹H Terminal (-SiH₃) ~3.21 Triplet
¹H Central (-SiH₂-) ~3.09 Septet
²⁹Si Terminal (SiH₃) ~ -165 Quartet

| ²⁹Si | Central (SiH₂) | ~ -125 | Triplet |

Dynamic NMR (DNMR) spectroscopy is a valuable tool for studying the kinetics and mechanisms of reactions involving this compound. researchgate.netgoogle.com This technique analyzes the changes in NMR spectra over time or as a function of temperature to provide insights into dynamic processes such as conformational exchange or chemical reactions. researchgate.netwikipedia.org

By monitoring the disappearance of reactant signals and the appearance of product signals, DNMR can be used to determine reaction rates. researchgate.net For example, in the catalyzed redistribution reactions of this compound, the change in the concentration of Si-H bonds can be followed. This method allows for the in-situ monitoring of reacting mixtures without the need for separation or quenching of the reaction. google.com Temperature-variable NMR studies can reveal information about energy barriers for intramolecular processes, such as the rotation around Si-Si bonds or the fluxional behavior of complexed derivatives. researchgate.net At low temperatures, distinct signals for different conformers might be observed, which coalesce into a single averaged signal as the temperature is raised and the rate of exchange increases. wikipedia.org This allows for the calculation of activation parameters for the dynamic process.

Vibrational Spectroscopic Approaches for this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a detailed fingerprint of the molecule, allowing for structural identification and the analysis of bonding. libretexts.orgyoutube.com

IR and Raman spectroscopy are foundational for characterizing the vibrational structure of this compound. aip.org IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the molecular polarizability. libretexts.org

The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H stretching and bending modes. researchgate.net The Si-H stretching vibrations typically appear in the 2100-2200 cm⁻¹ region. The IR spectrum of the this compound cation (Si₃H₈⁺) has been identified by a strongly active asymmetric Si-H-Si stretching fundamental near 1765 cm⁻¹. researchgate.net Raman spectroscopy, on the other hand, is particularly effective for observing the Si-Si skeletal vibrations, which are often weak in the IR spectrum due to their low polarity. tandfonline.com The higher polarizability of silicon atoms leads to enhanced Raman intensity for modes involving Si atom displacements. tandfonline.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. tandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound (Si₃H₈) Note: Frequencies are approximate and can be influenced by phase (gas, liquid, solid) and intermolecular interactions. Assignments are based on experimental data and theoretical calculations.

Vibrational Mode Typical Frequency Range (cm⁻¹) IR Activity Raman Activity
Si-H Stretching 2150 - 2180 Strong Strong
SiH₂ Bending (Scissoring) ~900 Strong Medium
SiH₃ Bending (Symmetric) ~940 Strong Strong
SiH₃ Bending (Asymmetric) ~980 Strong Strong
Si-H Wagging/Rocking 600 - 800 Medium Weak
Si-Si Stretching 400 - 500 Weak Strong

Surface-Enhanced Vibrational Spectroscopy, primarily Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA), are highly sensitive techniques for studying ultrathin films or monolayers of molecules on metal or semiconductor surfaces. wikipedia.orgnih.gov These methods would be applicable to the study of this compound thin films, which are relevant in semiconductor fabrication.

The SERS technique relies on the enhancement of the Raman signal by several orders of magnitude when molecules are adsorbed onto nanostructured metallic surfaces, such as silver or gold. libretexts.org For a this compound thin film on a SERS-active substrate, this enhancement would allow for the detection of interfacial species and the study of adsorption and decomposition mechanisms with high sensitivity. nih.gov Silicon itself can also be used as a SERS substrate, offering a platform for studying silane chemistry with good stability. khanacademy.org

SEIRA operates on a similar principle, where the infrared absorption of molecules is enhanced by proximity to metallic nanoparticles. wikipedia.org This technique would be particularly useful for probing the orientation and bonding of this compound molecules on a surface, as the enhancement is strongest for vibrational modes with dipoles perpendicular to the surface. nist.gov Both SERS and SEIRA can provide detailed information on the chemical interactions between this compound and the substrate material. nih.gov

Electron Spectroscopy for this compound

Electron spectroscopy encompasses a group of techniques that analyze the energy of electrons emitted or scattered from a substance to probe its electronic structure. libretexts.orgkhanacademy.org For this compound, these methods provide fundamental information on orbital energies and elemental composition.

Photoelectron Spectroscopy (PES) involves irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons. libretexts.orglibretexts.org The technique can be subdivided based on the photon source: X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe valence-level electrons. wikipedia.org

Theoretical calculations on this compound have predicted vertical dipole-allowed valence transition energies at 6.55, 7.09, 7.32, 7.60, 8.07, and 8.18 eV, which correspond to the electronic absorption spectrum, a form of electron spectroscopy. tandfonline.com These transitions provide insight into the excited states of the molecule. XPS analysis of a this compound system would show characteristic peaks for the Si 2p and Si 2s core levels. The binding energies of these peaks can provide information about the oxidation state and chemical environment of the silicon atoms. nih.gov

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that can be used to analyze this compound, particularly in surface science studies. AES involves the relaxation of an atom with a core hole, leading to the emission of a secondary "Auger" electron with an element-specific kinetic energy. Studies on hydrogenated amorphous silicon have shown that AES can be used to identify Si-H bonding features and distinguish them from silicon "dangling bonds". osti.gov Similarly, AES studies on silicon surfaces exposed to silicon hydrides can track the decomposition and bonding of surface species. aip.orgdtic.mil

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis of this compound Systems

X-ray Photoelectron Spectroscopy (XPS) serves as a critical surface-sensitive technique for the elemental and chemical state analysis of materials derived from this compound. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the elemental composition and bonding environments within the top few nanometers of a surface. In the context of this compound systems, XPS is particularly adept at characterizing thin films and surface adlayers.

The binding energy of core-level electrons, such as the Si 2p peak, is a key diagnostic in XPS. Shifts in this binding energy allow for the differentiation between various silicon bonding states, including Si-Si, Si-H, and Si-O bonds, the last of which indicates surface oxidation. For example, the Si 2p peak for elemental silicon is typically observed around 99.3 eV, while the formation of silicon dioxide (SiO₂) shifts this peak to approximately 103.3 eV.

Detailed Research Findings:

Research on the thermal decomposition of this compound on silicon surfaces has effectively utilized XPS to monitor the chemical transformations. Upon adsorption of this compound onto a Si(100) surface, XPS can track the changes in the Si 2p spectrum. The initial spectrum may exhibit a component characteristic of the Si-Si bond within the this compound molecule. As the surface is heated, the molecule decomposes, and silicon atoms integrate into the substrate, leading to a shift and broadening of the Si 2p peak as new Si-Si bonds are formed with the surface atoms.

Table 1: Typical XPS Binding Energy Ranges for Elements in this compound Systems

ElementCore LevelTypical Binding Energy Range (eV)Inferred Chemical Information
SiliconSi 2p99 - 104Distinguishes between elemental silicon, silicon suboxides, and silicon dioxide.
CarbonC 1s284 - 286Indicates the presence of adventitious carbon contamination on the surface.
OxygenO 1s531 - 533Signals the extent of surface oxidation.

Note: The precise binding energy values can be influenced by the specific chemical environment and the calibration of the instrument.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure of this compound

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states and local atomic environment of a specific element. By tuning synchrotron radiation around an element's absorption edge, such as the Si K-edge or L-edge, NEXAFS measures the absorption of X-rays as core electrons are excited to unoccupied orbitals. This provides detailed insights into the electronic structure of this compound and its derivatives.

For this compound, NEXAFS is instrumental in characterizing the Si-Si and Si-H antibonding orbitals. Furthermore, angle-resolved NEXAFS can determine the orientation of this compound molecules adsorbed on a surface, which is crucial for understanding the initial mechanisms of thin film deposition.

Detailed Research Findings:

Studies employing NEXAFS have successfully characterized the adsorption of this compound on Si(100) surfaces. The polarization dependence of the NEXAFS spectra has been used to determine the orientation of the Si-Si bond of the adsorbed molecules relative to the surface. Specific resonances in the NEXAFS spectrum are assigned to electronic transitions into the σ(Si-H) and σ(Si-Si) unoccupied molecular orbitals. By observing how the intensities of these resonances change with the polarization of the incident X-ray beam, researchers can deduce the molecular orientation.

Scanning Probe Microscopy and Surface Characterization of this compound Adlayers

Scanning Tunneling Microscopy (STM) for Surface Morphology Studies of this compound Derivatives

Scanning Tunneling Microscopy (STM) provides atomic-scale imaging of conductive and semiconductive surfaces. It operates by scanning a sharp metallic tip across a surface while a voltage bias is applied. The resulting quantum tunneling current between the tip and the sample is highly sensitive to their separation distance, enabling the creation of detailed topographical maps with atomic resolution.

In the study of this compound, STM is invaluable for visualizing its adsorption and dissociation on crystalline surfaces like silicon. This allows for the direct observation of how individual molecules arrange, how surface reconstructions form, and how epitaxial layers begin to grow.

Detailed Research Findings:

STM investigations have provided direct visual evidence of the dissociative chemisorption of this compound on Si(100) surfaces. At room temperature, STM images have shown that this compound molecules adsorb and decompose into SiH₃ and other fragments. These studies have elucidated how these species interact with the dangling bonds on the silicon surface, leading to the formation of ordered adlayer structures at low coverages. At elevated temperatures, STM can be used to monitor the diffusion of silicon adatoms and the subsequent nucleation and growth of silicon islands, offering a real-space view of the initial stages of silicon epitaxy from a this compound precursor.

Atomic Force Microscopy (AFM) for Topographical Analysis of this compound-Derived Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates topographical images of a wide variety of surfaces, including those that are insulating. AFM utilizes a sharp tip on a flexible cantilever to scan the sample. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a three-dimensional surface map.

For films grown from this compound, AFM is essential for characterizing surface morphology, including roughness and grain structure. It is particularly important for assessing the quality of thin films intended for microelectronic applications.

Detailed Research Findings:

AFM has been extensively used to analyze the surface topography of silicon films deposited using this compound. In chemical vapor deposition (CVD) processes, for instance, AFM is employed to measure the root-mean-square (RMS) roughness of the resulting film, a critical parameter for device manufacturing. Research has established correlations between deposition conditions, such as substrate temperature and precursor pressure, and the final surface roughness as determined by AFM. For example, it is often observed that higher deposition temperatures facilitate greater surface diffusion of silicon adatoms, which can lead to the growth of smoother films.

Table 2: Key AFM Parameters for the Analysis of this compound-Derived Films

ParameterDescriptionRelevance to Film Quality
Root-Mean-Square (RMS) RoughnessThe standard deviation of the surface height profile from the mean height.Quantifies the overall smoothness of the film surface.
Surface SkewnessA measure of the asymmetry of the surface height distribution.Indicates whether the surface is dominated by peaks or valleys.
Surface KurtosisA measure of the "peakedness" or sharpness of the surface height distribution.Characterizes the sharpness of features on the film surface.

Mass Spectrometry and Chromatographic Separation Techniques for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis of this compound Reactions

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a vaporized sample is separated into its constituent components within a column. These separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component serves as a unique identifier.

For this compound, GC-MS is crucial for determining its purity and for analyzing the products of reactions where it is used as a precursor. Due to the high reactivity of this compound and the potential for contamination with other silanes like silane and trisilane, GC-MS provides the necessary selectivity and sensitivity for accurate analysis.

Detailed Research Findings:

In the synthesis of this compound, such as through the reduction of hexachlorodisilane, GC-MS is employed to verify the identity of the final product and to quantify any impurities. The retention time in the gas chromatograph separates this compound from other silanes, while the mass spectrum provides definitive identification. The fragmentation pattern of this compound in the mass spectrometer is characteristic, typically showing a molecular ion peak (Si₂H₆⁺) and various fragment ions (e.g., Si₂H₅⁺, SiH₃⁺).

Table 3: Typical GC-MS Data for the Analysis of Silanes

CompoundChemical FormulaKey Mass Fragments (m/z)
SilaneSiH₄31, 30, 29, 28
This compound Si₂H₆ 62, 61, 60, 31, 30, 29
TrisilaneSi₃H₈92, 90, 61, 59, 31

Note: Retention times are dependent on the specific GC column, temperature program, and carrier gas used. The listed mass fragments are typically among the most abundant and are used for compound identification.

High-Resolution Mass Spectrometry for Molecular Identification of this compound Species

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and characterization of this compound and its related species. Due to the volatile and reactive nature of silanes, specialized handling and ionization techniques are required for accurate mass spectral analysis. creative-proteomics.com HRMS provides the necessary precision to determine the elemental composition of the parent molecule and its fragments, which is critical for distinguishing between different silicon hydrides and identifying reaction intermediates in complex chemical systems. bioanalysis-zone.com

The analysis of this compound typically involves gas-phase ionization methods coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. wikipedia.orgazom.com The choice of ionization technique is crucial. Electron Ionization (EI), a common method for GC-MS, uses a high-energy electron beam (typically 70 eV) to ionize molecules. creative-proteomics.comemory.edu While effective, this "hard" ionization technique imparts significant energy to the molecule, leading to extensive fragmentation. creative-proteomics.comwikipedia.org This fragmentation is valuable for structural elucidation but can sometimes result in a weak or absent molecular ion peak, complicating molecular weight determination. azom.com

For volatile and thermally sensitive compounds like this compound, softer ionization methods are often preferred to preserve the molecular ion. uvic.ca Vacuum Ultraviolet (VUV) single-photon ionization, for instance, uses VUV light to ionize molecules, which is a gentler process that minimizes fragmentation and is highly effective for studying pyrolysis or photolysis products of silanes. nih.govnih.gov Studies using VUV photoionization have been successfully applied to analyze the products from the flash pyrolysis of this compound. nifs.ac.jp

Upon ionization, the this compound molecule forms a molecular ion, Si₂H₆•⁺. Research based on photoionization mass spectrometry has determined the adiabatic ionization potential of this compound to be approximately 9.74 eV. scispace.com This molecular ion is energetically unstable and undergoes various fragmentation reactions, primarily involving the cleavage of the Si-Si bond or one or more Si-H bonds. wikipedia.org

The fragmentation pathways lead to a series of characteristic silicon-containing cations. High-resolution mass spectrometers can precisely measure the mass-to-charge ratio (m/z) of these ions, allowing for the determination of their exact elemental formulas. For example, the cleavage of the Si-Si bond results in SiH₃⁺ ions, while the loss of hydrogen atoms produces a series of Si₂Hₙ⁺ ions (where n = 0-5). The appearance energies for key fragments from this compound have been reported, such as approximately 10.04 eV for the formation of H₂SiSiH₂•⁺ (silylsilylene cation) and 10.81 eV for HSiSiH₃•⁺ (disilenyl cation) via H₂ elimination. scispace.com

The power of HRMS lies in its ability to distinguish between ions of the same nominal mass. By measuring the exact mass to several decimal places, the elemental composition can be confirmed. bioanalysis-zone.com This is crucial in silicon chemistry, where various combinations of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si) and hydrogen can exist.

The table below details the calculated exact masses for the primary isotopes of this compound's molecular ion and several key fragment ions. These precise values are what HRMS detectors measure, enabling definitive identification.

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)Fragmentation Pathway
This compound Molecular Ion[Si₂H₆]⁺62.0003Ionization of Si₂H₆
Disilyl Cation[Si₂H₅]⁺60.9925Loss of H
Silylsilylene Cation[Si₂H₄]⁺59.9847Loss of H₂
Disilenyl Cation[Si₂H₃]⁺58.9769Loss of H and H₂
Disilyne Cation[Si₂H₂]⁺57.9691Loss of 2H₂
Silyl Cation[SiH₃]⁺31.0022Si-Si bond cleavage
Silylene Cation[SiH₂]⁺29.9944Si-Si bond cleavage and loss of H
Silylidyne Cation[SiH]⁺28.9866Si-Si bond cleavage and loss of H₂

Theoretical and Computational Investigations of Disilylsilane Chemistry

Quantum Chemical Calculations on Disilylsilane Structure and Reactivity

Quantum chemical calculations have become indispensable for elucidating the complex reaction mechanisms of silicon hydrides. doi.org These methods solve the Schrödinger equation for molecular systems, providing detailed information about energy, structure, and reactivity. nycu.edu.twnih.gov For this compound, such calculations have been pivotal in mapping out its decomposition pathways and reaction kinetics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It has been effectively applied to explore the chemical pathways for the thermal decomposition of this compound and its derivatives. researchgate.netresearchgate.net Studies have identified three major decomposition paths for chlorinated trisilanes, which are analogous to the pathways for pure this compound (Si₃H₈). researchgate.net

Research using DFT calculations has explored several key reaction pathways for the decomposition of trisilane. Two of the most probable routes are the formation of monosilane (SiH₄) along with silylsilylene (H₃Si-SiH) and the formation of silylene (SiH₂) with disilane (B73854) (Si₂H₆). researchgate.netresearchgate.net These pathways are considered energetically favorable based on their calculated activation energies. researchgate.net The association reaction of silylene (SiH₂) and disilane (Si₂H₆) to produce trisilane (Si₃H₈) is shown to be highly exothermic, releasing approximately 55.0 kcal/mol. nycu.edu.twresearchgate.netnih.gov

The chemically activated trisilane adduct can then fragment through several channels, including the production of silane (B1218182) (SiH₄) and silylsilylene (SiH₃SiH), or the elimination of molecular hydrogen (H₂) to form disilicon species like Si(SiH₃)₂ and SiH₃SiH₂SiH. nycu.edu.twresearchgate.netnih.gov

Table 1: Calculated Energetics for Selected this compound (Trisilane) Reaction Pathways
Reaction PathwayDescriptionCalculated Reaction Enthalpy (ΔH)Reference
SiH₂ + Si₂H₆ → Si₃H₈Association reaction forming trisilane-55.0 kcal/mol nycu.edu.twnih.gov
Si₃H₈ → SiH₄ + SiH₃SiHDecomposition to silane and silylsilylene-0.7 kcal/mol nycu.edu.twnih.gov
Si₃H₈ → Si(SiH₃)₂ + H₂Decomposition via H₂ elimination-1.4 kcal/mol nycu.edu.twnih.gov
Si₃H₈ → SiH₃SiH₂SiH + H₂Decomposition via H₂ elimination-1.4 kcal/mol nycu.edu.twnih.gov

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms directly from electronic structure calculations "on the fly" as a molecular trajectory evolves over time. researchgate.netnih.govrsc.org This approach allows for the simulation of chemical reactions and transformations in complex systems, including finite temperature and anharmonic effects, without the need for pre-parameterized force fields. rsc.orgarxiv.org

While specific AIMD studies focusing solely on this compound are not extensively documented in the reviewed literature, related ab initio computational studies provide significant insights into its transformations. For instance, investigations into the unimolecular decomposition of Si₃H₈ have been performed using high-level ab initio molecular orbital theory. nycu.edu.twresearchgate.netnih.gov These simulations are crucial for understanding the behavior of this compound under conditions relevant to CVD processes. nycu.edu.twresearchgate.net The calculations reveal that the formation of Si₃H₈ from SiH₂ and Si₂H₆ proceeds via an insertion mechanism, initially forming a loose hydrogen-bonded molecular complex. nycu.edu.twresearchgate.netnih.gov Subsequent fragmentation of this activated complex leads to various products, as determined by the simulations. nycu.edu.twresearchgate.net Other decomposition channels, such as the direct breaking of Si-H or Si-Si bonds, were found to be highly endothermic and lack a defined energy barrier. nycu.edu.twresearchgate.netnih.gov

Electronic Structure and Bonding Analysis of this compound

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, analyzing its molecular orbitals, charge distribution, and excited states provides a deeper understanding of its bonding, stability, and photoreactivity.

The electronic structure of this compound is characterized by σ-electron delocalization, a phenomenon known as σ-conjugation, which arises from the interaction between adjacent Si-Si σ-bonds. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In a gauche conformation of a disilane-bridged molecule, the HOMO is spread across the silane chain, while the LUMO is localized elsewhere. nih.gov

Calculations on linear oligosilanes, including trisilane, show that as the silicon chain length increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic (red) shift in the electronic absorption spectrum. bme.hu For trisilane, theoretical calculations predict multiple ionization energies corresponding to the removal of electrons from different molecular orbitals, a finding that aligns well with experimental photoelectron spectroscopy data. bme.hu The bond order of the Si-Si bonds in trisilane has been calculated to be slightly less than 1 (0.9882, compared to 1 in disilane), indicating a slight weakening of the bond with increasing chain length. bme.hu Analysis of natural charges in related silicon hydride complexes shows that silicon atoms can facilitate significant ligand-to-metal charge transfer, highlighting the unique electronic properties of silicon-based frameworks. doi.org

Table 2: Comparison of Calculated Orbital Energies and Experimental Ionization Energies for Trisilane (Si₃H₈)
OrbitalCalculated Orbital Energy (eV)Experimental Ionization Energy (eV)Reference
HOMO-9.679.87 bme.hu
HOMO-1-10.1910.46 bme.hu

The study of electronically excited states is crucial for predicting how a molecule will behave upon exposure to light. acs.org The photoreactivity of this compound and its derivatives often involves the cleavage of Si-Si or Si-H bonds. Laser-induced photodissociation of trisilane can lead to the formation of various transient species, including SiSe when co-irradiated with dimethyl selenide. mdpi.com

The specific reaction pathway taken upon photoexcitation can depend on whether a singlet or triplet excited state is involved. nih.gov For example, in studies of substituted triphenylmethyl silanes, singlet excited states tend to favor rearrangement products, while triplet excited states lead to the formation of free radicals via the homolysis of the C-Si bond. nih.gov This principle suggests that the photodecomposition of this compound likely proceeds through the formation of a geminate radical pair following Si-Si bond homolysis. The multiplicity of this radical pair (singlet or triplet) would then dictate the subsequent reaction products. Experimental studies on the photolysis of disilane at 193 nm show that it produces SiH₂, which then rapidly reacts with another disilane molecule to form trisilane with a quantum yield of 0.13 ± 0.02. capes.gov.br

Thermodynamic and Kinetic Modeling of this compound Reactions

Thermodynamic and kinetic modeling provides quantitative predictions of reaction feasibility and rates, which are essential for controlling chemical processes like CVD. arxiv.orgacs.org For this compound, extensive modeling has been performed to characterize its thermal decomposition.

Ab initio calculations combined with variational Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to compute product branching ratios and rate constants for the unimolecular decomposition of this compound under various pressure and temperature conditions. nycu.edu.twresearchgate.netnih.gov These models provide detailed kinetic data that can be used to simulate and control the growth of amorphous silicon films for applications such as solar cells. nycu.edu.twresearchgate.net

Early experimental studies on the gas-phase thermal decomposition of trisilane determined the Arrhenius parameters for the initial unimolecular reaction, Si₃H₈ → SiH₄ + SiH₃SiH. acs.org More recent computational work has refined these values and explored a wider range of reaction channels. nycu.edu.twresearchgate.net Furthermore, the standard enthalpies of formation for a large number of silicon hydrides, including this compound, have been calculated using empirically corrected ab initio schemes, providing critical thermodynamic data for reaction modeling. acs.org

Table 3: Selected Thermodynamic and Kinetic Data for this compound (Trisilane)
ParameterValueMethodReference
Standard Enthalpy of Formation (ΔfH298)6.1 kcal/molCorrected ab initio (ACPF) acs.org
Decomposition Reaction (Si₃H₈ → SiH₄ + SiH₃SiH)
Log(A) (sec⁻¹)15.48 ± 0.16Experimental (Gas-phase kinetics) acs.org
Activation Energy (Eₐ) (kcal/mol)51.32 ± 0.39Experimental (Gas-phase kinetics) acs.org
Heat of Formation (ΔfH⁰)7.3 ± 0.6 kcal/molAb initio (QCISD(T)/CBS) nycu.edu.tw

Machine Learning Approaches in Predicting this compound Precursor Properties and Reactivity

The application of machine learning (ML) is an emerging and powerful strategy in computational chemistry to accelerate the discovery and optimization of materials, including silicon-based precursors like this compound. researchgate.netaip.org By learning from large datasets generated by traditional computational methods, ML models can predict material properties and reactivity far more rapidly than first-principles calculations alone. arxiv.org While direct and extensive ML studies focused exclusively on this compound are still developing, the methodologies applied to the broader field of silane and silicon hydride chemistry provide a clear framework for its application. tandfonline.comresearchgate.net

Machine learning offers a powerful alternative to traditional methods for modeling interatomic interactions and predicting material properties. researchgate.net These data-driven approaches leverage mathematical models trained on quantum mechanical data, such as that derived from Density Functional Theory (DFT), to make predictions. researchgate.net The general workflow involves generating a dataset, constructing and training an ML model, and then applying the model for prediction and validation. aip.org

Research Findings

Research in the broader area of silane chemistry has demonstrated the successful application of ML in predicting key precursor characteristics. These approaches are directly translatable to the study of this compound. A systematic approach combining Molecular Dynamics (MD) simulations with machine learning has been used to rank and identify silane molecules with optimal mechanical strengths. tandfonline.com

One notable study utilized a Variational Autoencoder (VAE) to compress complex molecular structure information into a simplified, physically meaningful low-dimensional space. tandfonline.com Subsequently, a quantile random forest regression model was employed to predict the peak force performance for a vast library of over 84,000 silane molecules based on parameters derived from MD simulations. tandfonline.com This highlights the capability of ML to screen large chemical spaces efficiently.

For silicon hydride chemistry, which encompasses this compound, ML frameworks like the Moment Tensor Potential (MTP) have been developed. These potentials are fitted to extensive DFT databases and can be used to simulate material properties with high accuracy. researchgate.net Furthermore, open-source tools like the Reaction Mechanism Generator (RMG) have been extended to handle silicon hydride chemistry, enabling the automated generation of detailed kinetic models for processes such as thermal decomposition. researchgate.net While powerful, the predictive accuracy of RMG is fundamentally dependent on the quality and availability of reaction data within its libraries. researchgate.net

The types of properties and the corresponding machine learning models applicable to silane precursors are summarized below.

Table 1: Machine Learning Models for Predicting Silane Precursor Properties

Predicted Property Machine Learning Model/Approach Data Source for Training
Mechanical Strength (Peak Force)Variational Autoencoder (VAE) & Quantile Random ForestMolecular Dynamics (MD)
Interatomic ForcesMoment Tensor Potential (MTP)Density Functional Theory (DFT)
Thermodynamic & Kinetic DataReaction Mechanism Generator (RMG)Ab Initio Calculations & Experimental Data
Reaction Barrier EnergiesSupervised Regression AlgorithmsQuantum Mechanical Charge Density

This table illustrates various machine learning models and the properties they are used to predict for silane precursors, based on data from computational chemistry methods.

Table 2: Research Focus of ML in Silane Chemistry

Research Area Objective Key Outcome Relevant Compounds
Mechanical PerformanceRank and identify molecules with optimal mechanical strength. tandfonline.comPrediction of peak failure loads and energy absorption for thousands of molecules. tandfonline.comGeneral Silanes
Interatomic PotentialsDevelop accurate force fields for material simulations. researchgate.netCreation of a preliminary MTP for silicon based on a DFT database. researchgate.netSilicon, Lithium Hydride
Reaction KineticsBuild detailed kinetic models for thermal decomposition. researchgate.netGenerated a comprehensive reaction model for silane pyrolysis. researchgate.netSilane (SiH₄)

This table outlines the objectives and outcomes of recent research applying machine learning to silane chemistry, which provides a foundation for future studies on this compound.

These investigations collectively demonstrate that machine learning, when trained on high-fidelity data from methods like MD and DFT, can serve as a powerful tool for high-throughput screening and property prediction for silicon-based precursors. The continued development of these models promises to significantly accelerate the design and optimization of this compound and related compounds for various applications.

Applications of Disilylsilane in Advanced Materials Science Research

Disilylsilane as a Precursor for Silicon-Based Thin Films and Coatings

This compound is a key precursor for the deposition of high-quality silicon-based thin films and coatings, which are fundamental to many modern technologies. Its primary advantage lies in its ability to deposit films at lower temperatures than silane (B1218182), which is critical for applications involving thermally sensitive substrates and for minimizing thermal budgets in device fabrication.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are cornerstone techniques in the semiconductor and advanced materials industries for the growth of thin films. This compound is a preferred precursor in many of these processes for its favorable deposition kinetics.

In Chemical Vapor Deposition (CVD) , this compound enables the growth of amorphous, polycrystalline, and epitaxial silicon films at significantly lower temperatures than those required for silane. This is attributed to the weaker Si-Si bond in this compound compared to the Si-H bond in silane, facilitating its decomposition. For instance, amorphous silicon (a-Si:H) films for solar cells can be deposited from this compound at temperatures between 360 to 485°C, with growth rates varying from 0.01 to 30 Å/s depending on the process conditions. cmu.edu Research has shown that higher-order silanes, including this compound, lead to increased epitaxial growth rates at equivalent temperatures, a crucial factor for high-throughput manufacturing.

Atomic Layer Deposition (ALD) , a technique that offers unparalleled control over film thickness and conformality at the atomic scale, also benefits from the use of this compound. ALD is a cyclic process involving sequential, self-limiting surface reactions. This compound is used in ALD to deposit highly conformal silicon-containing films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), which are essential for modern microelectronics. siliconvlsi.com The self-limiting nature of ALD reactions with this compound ensures uniform film growth even on complex three-dimensional structures. arxiv.org

Deposition TechniquePrecursorTypical Deposition Temperature (°C)Key AdvantagesResulting Film Types
CVD This compound350-650Lower temperature, higher growth rate vs. silaneAmorphous Si, Polycrystalline Si, Epitaxial Si
ALD This compound150-400Atomic-level thickness control, high conformalitySilicon Dioxide (SiO₂), Silicon Nitride (SiNₓ)

While vapor-phase deposition methods are prevalent, solution-based techniques like spin coating offer a simpler, lower-cost alternative for certain applications. These methods involve dissolving a precursor in a suitable solvent, applying the solution to a substrate, and then thermally treating it to form the desired film.

The direct use of this compound in solution-based deposition is not widely documented in publicly available research, primarily due to its gaseous state at room temperature and challenges in handling. However, research into liquid-phase processing of silicon thin films often involves higher-order silanes and polysilanes which can be synthesized from chlorosilane derivatives. cmu.edu The development of functionalized or substituted this compound derivatives that are liquid at room temperature could open avenues for their application in spin-on silicon film technologies. Currently, solution-based deposition of silicon-containing films predominantly utilizes precursors like tetraethyl orthosilicate (B98303) (TEOS) and various aminosilanes. nih.govnih.gov

This compound in the Synthesis of Oligosilynes and Polysilynes

Oligosilynes and polysilynes are polymers with a backbone consisting of silicon atoms. These materials have unique electronic and optical properties due to σ-electron delocalization along the Si-Si chain, making them interesting for applications in electronics, optoelectronics, and as ceramic precursors.

The primary methods for synthesizing polysilanes are Wurtz-type coupling of dichlorosilanes and, more recently, dehydrogenative coupling of hydrosilanes. wikipedia.orgkoreascience.kr The dehydrogenative coupling typically involves primary silanes (RSiH₃) in the presence of a transition metal catalyst. While this compound possesses Si-H bonds, its use as a direct precursor for the synthesis of oligosilynes and polysilynes through methods like dehydrogenative polymerization is not a well-established or commonly reported route in the scientific literature. The focus of current research remains on organo-substituted silanes for the synthesis of these silicon-based polymers. cmu.eduscirp.org

Development of Hybrid Inorganic-Organic Materials Utilizing this compound

Hybrid inorganic-organic materials combine the properties of both inorganic and organic components at the molecular level, leading to materials with novel functionalities. The sol-gel process is a common method for synthesizing these materials, often involving the co-condensation of different precursors.

While the synthesis of hybrid inorganic-organic silica-based materials is a vast field of research, the specific use of this compound as a primary precursor is not prominent. The synthesis of these hybrid materials typically involves the co-condensation of a silica (B1680970) precursor like tetraethoxysilane (TEOS) with an organoalkoxysilane that contains a functional organic group. This approach allows for the incorporation of organic functionalities into an inorganic silica network. The role of this compound in this context would likely be indirect, potentially as a precursor to one of the organosilane components, though this is not a widely documented pathway.

Role of this compound in Advanced Semiconductor Manufacturing Processes

The relentless scaling of semiconductor devices to smaller dimensions has necessitated the introduction of new materials and fabrication processes. This compound plays a role in these advanced manufacturing nodes due to its ability to deposit high-quality silicon films at low temperatures.

In the fabrication of advanced transistors, such as Gate-All-Around (GAA) FETs , precise control over the deposition of ultra-thin silicon channels is paramount. siliconvlsi.comanysilicon.comsynopsys.comasml.com The low-temperature deposition capabilities of this compound in ALD and CVD are advantageous for these complex, three-dimensional architectures, helping to preserve the integrity of underlying layers and minimize thermal budgets.

Furthermore, in the context of interconnects, this compound can be used to deposit low-k dielectric films, which are necessary to reduce signal delay and power consumption in modern integrated circuits. While not a direct precursor for high-k dielectrics themselves, it can be used in processes that integrate these materials, for example, in the formation of silicon-containing layers within the gate stack.

Atomic Layer Etching (ALE) is another advanced semiconductor manufacturing process where precise material removal is critical. uh.edue-asct.orgresearchgate.nete-asct.org While the primary focus of this compound is in deposition, the fundamental understanding of its surface chemistry could inform the development of novel ALE processes.

Integration of this compound in Photovoltaic Device Fabrication Research

This compound is a significant precursor in the research and development of next-generation photovoltaic devices, particularly those based on silicon.

In silicon heterojunction (SHJ) solar cells , ultra-thin layers of intrinsic and doped amorphous silicon are crucial for passivating the crystalline silicon wafer surface and forming selective contacts. gelest.comscribd.com The use of this compound in plasma-enhanced chemical vapor deposition (PECVD) allows for the deposition of these high-quality amorphous silicon layers at the low temperatures required to preserve the quality of the underlying silicon wafer.

Tunnel Oxide Passivated Contact (TOPCon) solar cells are another high-efficiency solar cell architecture that relies on a thin tunnel oxide and a doped polysilicon layer to create a passivated contact. wikipedia.orgkoreascience.krscirp.orgresearchgate.netresearchgate.netberkeley.eduresearchgate.netnrel.govresearchgate.netkoreascience.kr this compound is a candidate for the deposition of the polysilicon layer in TOPCon cells, again leveraging its lower deposition temperature and ability to form high-quality films.

Photovoltaic TechnologyRole of this compoundKey Benefit
Silicon Heterojunction (SHJ) Precursor for amorphous silicon passivation and contact layers.Low-temperature deposition preserves wafer quality.
TOPCon Solar Cells Precursor for doped polysilicon layer in the passivated contact.Formation of high-quality films at reduced thermal budget.
Perovskite/Silicon Tandem Used in the fabrication of the high-efficiency silicon bottom cell.Enables the creation of high-performance silicon sub-cells.

Future Directions and Emerging Research Avenues in Disilylsilane Chemistry

Exploration of Novel Disilylsilane Derivatives with Tunable Reactivity

The development of new this compound derivatives with precisely controlled reactivity is a cornerstone of future research. chemrxiv.org By strategically modifying the substituents on the silicon atoms, chemists aim to fine-tune the electronic and steric properties of these molecules, thereby influencing their reaction pathways and selectivity.

Recent research has demonstrated the synthesis of novel spirooxindole-triazole derivatives through a multi-step approach. frontiersin.org This work highlights the potential for creating complex molecular architectures with tailored functionalities. The reactivity of these new compounds was investigated using Molecular Electron Density Theory (MEDT), a computational approach that analyzes changes in electron density to understand chemical reactivity. frontiersin.org This synergy between synthetic innovation and theoretical analysis is crucial for the rational design of this compound derivatives with desired properties.

Advancements in Catalytic Systems for this compound Transformations

Catalysis is a key enabling technology for unlocking the full potential of this compound transformations. acs.orgessentialchemicalindustry.org Future research will focus on the development of more efficient, selective, and sustainable catalytic systems.

A promising area of investigation involves the use of photocatalysis. nus.edu.sgnus.edu.sg Researchers have successfully employed eosin (B541160) Y, a readily available and low-cost organic dye, as a photocatalyst to selectively activate Si-H bonds in hydrosilanes. nus.edu.sgnus.edu.sg This method allows for the stepwise functionalization of silicon atoms under mild conditions, opening up avenues for the creation of a wide variety of organosilicon compounds. nus.edu.sgnus.edu.sg The energy required to break the Si-H bond is significantly reduced using this photocatalyst, making the process more energy-efficient. nus.edu.sgnus.edu.sg

Another emerging trend is the development of dual catalytic systems that combine transition metal catalysis with visible-light photocatalysis. beilstein-journals.org This synergistic approach allows for the distinct activation of different reacting partners in a cooperative manner, leading to novel transformations that are not achievable with a single catalyst. beilstein-journals.org The use of stimuli-responsive catalysts, whose activity can be switched on or off by external triggers, is also gaining traction for creating smart catalytic systems with precise control over reaction outcomes. nih.gov

Catalyst SystemTransformationKey Advantages
Eosin Y (Photocatalyst)Stepwise functionalization of hydrosilanesLow-cost, readily available, operates under mild conditions, energy-efficient. nus.edu.sgnus.edu.sg
Dual Catalysis (Transition Metal + Photocatalyst)C-H bond activation and functionalizationSynergistic activation of reactants, enables novel transformations. beilstein-journals.org
Stimuli-Responsive CatalystsVarious organic transformationsSwitchable catalytic activity for precise reaction control. nih.gov

High-Throughput Screening and Automation in this compound Research

To accelerate the discovery and optimization of new this compound derivatives and reactions, researchers are increasingly turning to high-throughput screening (HTS) and automation. unitedchem.com These technologies enable the rapid testing of large libraries of compounds and reaction conditions, significantly reducing the time and resources required for research and development.

In the context of materials science, HTS has been utilized to screen unpurified cell populations on functionalized surfaces, a technique that could be adapted for screening the biocompatibility or other properties of silane-based materials. alliedacademies.org The development of platforms for the rational design and high-throughput screening of biofunctionalized surfaces demonstrates the potential for these methods in optimizing material properties. researchgate.net

Furthermore, the development of automated synthesis platforms is a key goal. nus.edu.sgnus.edu.sg Researchers are working towards fully automating the on-demand synthesis of multifunctional silanes, which would allow chemists to focus on the design of novel molecules with predictable functions. nus.edu.sgnus.edu.sg This automated approach, combined with computational property estimation programs, will be instrumental in advancing the field. nih.gov

Interdisciplinary Research Integrating this compound with Nanoscience and Biotechnology

The unique properties of disilylsilanes make them attractive candidates for applications in nanoscience and biotechnology. The ability to form stable, well-defined layers on various substrates is being exploited in the development of advanced materials and biomedical devices.

In nanoscience, silane-based compounds are used to functionalize surfaces, creating tailored interfaces with specific properties. For example, silane-PEG2000-MAL has been used to introduce alkene bonds onto titanium substrates, which can then be further modified. researchgate.net This surface modification is crucial for applications such as enhancing the osseointegration of medical implants. researchgate.net The development of environmentally friendly, water-based nano silane (B1218182) treatment agents is also a significant area of research for improving the anti-corrosion performance of metals. patsnap.com

In biotechnology, silanes are used in the development of microfluidic devices for high-throughput drug screening and cell-based assays. unitedchem.com For instance, tridecafluoro-1,1,2,2-tetrahydrooctyl trichlorosilane (B8805176) has been used to create hydrophobic surfaces in microfluidic platforms for neuron culture. unitedchem.com Silane-based magnetic beads are also being employed for high-throughput RNA extraction, a critical step in molecular diagnostics. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of disilylsilanes to minimize environmental impact and enhance sustainability. chemmethod.comjddtonline.info This involves the use of renewable resources, safer solvents, and energy-efficient processes. essentialchemicalindustry.orgslideshare.net

A key focus is the development of catalytic processes that reduce waste and avoid the use of stoichiometric reagents. acs.org Photocatalysis and electrocatalysis, for example, offer environmentally benign methods for activating and transforming C1 molecules under mild conditions. rsc.org

The use of mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, is another promising green approach. sciencesconf.org Researchers are exploring mechanochemical methods for the synthesis of advanced materials, which can reduce energy consumption and waste generation. sciencesconf.org Furthermore, the development of sustainable synthetic routes, such as the synthesis of diethyl carbonate from CO2 using ethoxysilane (B94302) derivatives, showcases how silane chemistry can contribute to a circular economy by utilizing waste products as starting materials. chemistryviews.org The use of biocatalysts, such as enzymes, is also being explored to perform selective transformations and reduce the need for protecting groups, thereby minimizing waste. acs.orgrsc.org

Green Chemistry ApproachApplication in Silane ChemistryBenefits
Photocatalysis/ElectrocatalysisActivation of C1 moleculesMild reaction conditions, use of renewable energy sources. rsc.org
MechanochemistrySynthesis of advanced materialsReduced solvent use, energy efficiency. sciencesconf.org
BiocatalysisSelective transformationsHigh selectivity, reduced need for protecting groups, biodegradable catalysts. acs.orgrsc.org
Use of Renewable FeedstocksSynthesis of valuable chemicals from CO2Waste utilization, circular economy. chemistryviews.org

Q & A

Q. What are the established synthetic routes for Disilylsilane, and what analytical techniques are recommended for confirming its purity and structure?

this compound is typically synthesized via reductive coupling of chlorosilanes using alkali metals or via gas-phase reactions. Key analytical methods include NMR spectroscopy (to confirm Si-Si bonding and substituent arrangement), X-ray crystallography (for structural elucidation), and gas chromatography-mass spectrometry (GC-MS) to assess purity. Ensure detailed documentation of reaction conditions (e.g., temperature, solvent, stoichiometry) to enable reproducibility .

Q. How should researchers safely handle and store this compound in laboratory settings?

Due to its pyrophoric nature, this compound requires inert atmosphere handling (e.g., gloveboxes or Schlenk lines) and storage under argon or nitrogen. Use flame-resistant containers and avoid contact with moisture or oxidizers. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Refer to safety protocols for silane derivatives as a baseline .

Q. What spectroscopic benchmarks are critical for characterizing this compound in comparison to related silanes?

Key benchmarks include 29Si NMR chemical shifts (typically −20 to −40 ppm for Si-Si bonds) and Raman spectroscopy peaks (e.g., Si-Si stretching modes at 400–500 cm⁻¹). Compare these with literature data for similar compounds to validate assignments. Cross-reference with elemental analysis to confirm stoichiometry .

Q. How can researchers design controlled experiments to study this compound’s thermal stability?

Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert conditions to monitor decomposition temperatures. Include control experiments with varying heating rates and atmospheres (e.g., N₂ vs. air). Document kinetic parameters (activation energy, half-life) to model stability under different conditions .

Q. What are the best practices for reporting this compound’s physicochemical properties in publications?

Provide tabulated data for melting/boiling points, solubility, and density, ensuring measurements align with standardized methods (e.g., ASTM protocols). Avoid duplicating data in text and figures; instead, use tables for clarity. Highlight anomalies or deviations from theoretical predictions .

Advanced Research Questions

Q. How can computational methods such as DFT predict this compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) simulations can model electron density distribution, frontier molecular orbitals, and reaction pathways. Use software like Gaussian or ORCA to calculate activation energies for bond cleavage or substitution reactions. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Conduct meta-analyses of existing studies to identify variables like solvent polarity, catalyst loading, or temperature effects. Design comparative experiments with controlled parameters and use statistical tools (e.g., ANOVA) to isolate confounding factors. Reconcile discrepancies by proposing context-dependent mechanistic pathways .

Q. How do isotopic labeling studies (e.g., ²⁹Si) clarify this compound’s role in silicon network formation?

Synthesize ²⁹Si-enriched this compound to track Si-Si bond dynamics via NMR or isotopic tracing. Compare isotopic distribution in reaction products to infer bond-breaking/forming sequences. Pair with microscopy (TEM/SEM) to correlate molecular behavior with macroscopic material properties .

Q. What advanced spectroscopic techniques can probe this compound’s surface interactions in nanomaterials synthesis?

In situ X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) under controlled environments reveal surface adsorption mechanisms. Combine with atomic force microscopy (AFM) to map morphological changes during deposition. Calibrate instruments using reference substrates (e.g., silicon wafers) .

Q. How can researchers systematically review literature on this compound to identify underexplored applications?

Use Boolean search strategies in databases like SciFinder or Web of Science, filtering by keywords (e.g., “this compound AND catalysis”). Employ citation mapping tools to identify knowledge gaps. Prioritize studies with robust methodological transparency and validate findings through replication attempts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.